molecular formula C9H18O2 B13614312 2-Ethyl-3-methylhexanoic acid CAS No. 74581-94-5

2-Ethyl-3-methylhexanoic acid

Cat. No.: B13614312
CAS No.: 74581-94-5
M. Wt: 158.24 g/mol
InChI Key: KVHVVWNXJWZHGB-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylhexanoic acid is an organic compound with the molecular formula C₉H₁₈O₂. It is a branched-chain carboxylic acid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes both ethyl and methyl groups attached to a hexanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency and yield. The process typically includes steps such as hydroformylation, hydrogenation, and oxidation, with careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Scientific Research Applications

2-Ethyl-3-methylhexanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Properties

CAS No.

74581-94-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-ethyl-3-methylhexanoic acid

InChI

InChI=1S/C9H18O2/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)

InChI Key

KVHVVWNXJWZHGB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)C(=O)O

Origin of Product

United States

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